molecular formula C24H18N2O2 B11055678 N-[2-(2-phenylacetyl)phenyl]quinoline-2-carboxamide

N-[2-(2-phenylacetyl)phenyl]quinoline-2-carboxamide

Cat. No.: B11055678
M. Wt: 366.4 g/mol
InChI Key: GSWYEJFFKTZNPY-UHFFFAOYSA-N
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Description

N-[2-(2-phenylacetyl)phenyl]quinoline-2-carboxamide is a complex organic compound with the molecular formula C24H18N2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-phenylacetyl)phenyl]quinoline-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-phenylacetyl)phenyl]quinoline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[2-(2-phenylacetyl)phenyl]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with bacterial enzymes, leading to the inhibition of bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-phenylacetyl)phenyl]quinoline-2-carboxamide is unique due to the presence of both the phenylacetyl and carboxamide groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H18N2O2

Molecular Weight

366.4 g/mol

IUPAC Name

N-[2-(2-phenylacetyl)phenyl]quinoline-2-carboxamide

InChI

InChI=1S/C24H18N2O2/c27-23(16-17-8-2-1-3-9-17)19-11-5-7-13-21(19)26-24(28)22-15-14-18-10-4-6-12-20(18)25-22/h1-15H,16H2,(H,26,28)

InChI Key

GSWYEJFFKTZNPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2NC(=O)C3=NC4=CC=CC=C4C=C3

Origin of Product

United States

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